molecular formula C9H7ClS B8476007 5-Chloro-6-methylbenzo [b] thiophene

5-Chloro-6-methylbenzo [b] thiophene

Cat. No. B8476007
M. Wt: 182.67 g/mol
InChI Key: ZPQZQIYGLDYWKM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US05922733

Procedure details

The title compound was prepared by adding (3-methyl-4-chlorophenylthio)acetaldehyde diethyl acetal to polyphosphoric acid under reduced pressure (1.5 mm Hg).* This gave 1.8 g of a mixture of the title compound (D27) and 4-methyl-5-chlorobenzo[b]thiophene in a 60:40 ratio.
Name
(3-methyl-4-chlorophenylthio)acetaldehyde diethyl acetal
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
polyphosphoric acid
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
mixture
Quantity
1.8 g
Type
reactant
Reaction Step One
Name
4-methyl-5-chlorobenzo[b]thiophene
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
C(O[CH:4](OCC)[CH2:5][S:6][C:7]1[CH:12]=[CH:11][C:10]([Cl:13])=[C:9]([CH3:14])[CH:8]=1)C.CC1C2C=CSC=2C=CC=1Cl>>[Cl:13][C:10]1[C:9]([CH3:14])=[CH:8][C:7]2[S:6][CH:5]=[CH:4][C:12]=2[CH:11]=1

Inputs

Step One
Name
(3-methyl-4-chlorophenylthio)acetaldehyde diethyl acetal
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)OC(CSC1=CC(=C(C=C1)Cl)C)OCC
Name
polyphosphoric acid
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
mixture
Quantity
1.8 g
Type
reactant
Smiles
Name
4-methyl-5-chlorobenzo[b]thiophene
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC1=C(C=CC=2SC=CC21)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The title compound was prepared

Outcomes

Product
Name
Type
product
Smiles
ClC1=CC2=C(SC=C2)C=C1C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.